5,5'-Bis(trifluoromethyl)-2,2'-bipyridine

描述

Chemical Identity and Classification

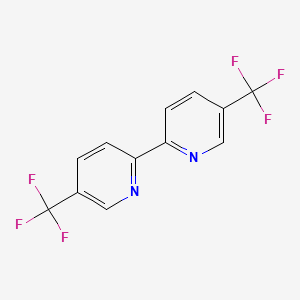

5,5'-Bis(trifluoromethyl)-2,2'-bipyridine, bearing the Chemical Abstracts Service registry number 142946-80-3, represents a specialized class of fluorinated heterocyclic compounds within the broader bipyridine family. The molecular formula C₁₂H₆F₆N₂ corresponds to a molecular weight of 292.18 grams per mole, establishing its identity as a relatively compact yet functionally dense ligand system. The compound exists as a crystalline powder with distinctive white to yellow coloration, exhibiting a melting point range of 128-130 degrees Celsius.

The structural architecture of this bipyridine derivative features two pyridine rings connected at the 2,2'-positions, with trifluoromethyl substituents strategically positioned at the 5,5'-locations. This substitution pattern creates a molecule with significant electron-withdrawing character due to the highly electronegative fluorine atoms, fundamentally altering the electronic properties compared to unsubstituted 2,2'-bipyridine. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine, reflecting its systematic chemical structure.

The compound's classification extends beyond simple heterocyclic chemistry into specialized categories including fluorinated building blocks, chelating ligands, and photocatalytic materials. Its unique position within the chemical taxonomy stems from the combination of classical bipyridine coordination geometry with modern fluorinated functionality, creating opportunities for advanced materials applications.

Historical Development and Discovery

The development of this compound emerged from the broader evolution of fluorinated bipyridine chemistry, building upon the foundational work with unsubstituted 2,2'-bipyridine established in the early 20th century. The parent 2,2'-bipyridine was first synthesized through decarboxylation of divalent metal derivatives of pyridine-2-carboxylate, establishing the fundamental coordination chemistry principles that would later guide the development of fluorinated analogs.

The strategic introduction of trifluoromethyl groups at the 5,5'-positions represents a more recent advancement in bipyridine chemistry, driven by the recognition that electron-withdrawing substituents could dramatically enhance the performance of these ligands in photocatalytic applications. Research groups began exploring fluorinated bipyridine derivatives as a means to fine-tune the electronic properties of metal complexes, particularly for applications requiring strong oxidizing capabilities.

Contemporary synthetic approaches to this compound have been developed using nickel-catalyzed reductive coupling methodologies. These synthetic routes efficiently couple 2-chloro-5-trifluoromethylpyridine precursors through nickel catalysis with manganese powder as the terminal reductant, achieving yields of approximately 70% under optimized conditions. The development of these synthetic methodologies has made the compound more accessible for research applications, contributing to its increased utilization in advanced materials chemistry.

The evolution of this compound's synthetic accessibility has paralleled the growing demand for specialized ligands in photocatalysis and materials science. Early synthetic challenges related to the installation of trifluoromethyl groups have been overcome through advances in fluorination chemistry and metal-catalyzed coupling reactions.

Significance in Coordination Chemistry

The coordination chemistry of this compound represents a significant advancement in the design of electron-deficient chelating ligands for transition metal complexes. The compound functions as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms to form stable five-membered chelate rings characteristic of bipyridine coordination. The electron-withdrawing nature of the trifluoromethyl substituents fundamentally alters the electronic structure of resulting metal complexes compared to those formed with unsubstituted bipyridine ligands.

Iridium complexes incorporating this compound have demonstrated exceptional photocatalytic activity in visible-light mediated organic transformations. The complex [Ir(dFCF₃ppy)₂(5,5'-dCF₃bpy)]PF₆ represents a well-established cyclometalated iridium(III) photocatalyst that exhibits enhanced oxidizing properties due to the electron-withdrawing character of the fluorinated ligand framework. These complexes have proven particularly effective for challenging transformations including alkylation of remote carbon-hydrogen bonds and alkene aminoarylation reactions.

The photophysical properties of complexes containing this ligand are characterized by mixed metal-ligand-to-ligand charge transfer excited states, resulting in distinctive luminescence behavior. Yellow light-emitting cyclometalated iridium(III) complexes coordinated with this compound demonstrate relatively long lifetimes at room temperature, making them suitable for applications requiring sustained photocatalytic activity. These photophysical characteristics have enabled applications in hydrogen evolution systems, where turnover numbers exceeding 800 have been achieved under optimized conditions.

The electronic influence of the trifluoromethyl substituents extends beyond simple electron withdrawal, affecting the metal-ligand orbital interactions and redox properties of the resulting complexes. Recent investigations into iron bipyridine complexes have revealed extensive redox non-innocence behavior, where the ligand can access multiple oxidation states while maintaining specific metal oxidation states. This redox flexibility opens new possibilities for developing Earth-abundant metal catalysts with enhanced electron reservoir capabilities.

Research Trajectory and Current Interest

Current research into this compound spans multiple disciplines within materials science and catalysis, reflecting the compound's versatility as a ligand platform. Contemporary investigations focus primarily on photocatalytic applications, where the electron-withdrawing properties of the fluorinated ligand enable access to highly oxidizing excited states necessary for challenging organic transformations. Recent studies have demonstrated the effectiveness of iridium complexes containing this ligand in carbon-oxygen bond activation processes, expanding the scope of photocatalytic methodologies.

Advanced materials applications represent another significant area of current research interest, particularly in the development of organic light-emitting diode technologies and dye-sensitized solar cells. The trifluoromethyl anchoring groups in related 4,4'-bis(trifluoromethyl)-2,2'-bipyridine derivatives have shown improvements in photoconversion efficiency up to 34% in solar cell applications, suggesting similar potential for the 5,5'-substituted analog. These applications benefit from the enhanced stability and electronic properties imparted by the fluorinated substituents.

Emerging research directions include the exploration of this ligand in hydrogen evolution catalysis, where systems incorporating the photosensitizer with potassium tetrachloroplatinate and triethylamine have demonstrated highly efficient hydrogen evolution activities. The turnover numbers achieved in these systems represent significant advances in photocatalytic hydrogen production, positioning this ligand as a key component in sustainable energy applications.

The computational understanding of metal complexes containing this compound has advanced significantly, with detailed studies elucidating the electronic structure and bonding interactions in various oxidation states. These computational insights have revealed the complex interplay between metal-centered and ligand-centered redox processes, providing fundamental understanding necessary for rational catalyst design. The identification of extensive redox non-innocence in related bipyridine systems suggests that this compound may exhibit similar behavior, opening new avenues for catalyst development based on metal-ligand cooperativity.

属性

IUPAC Name |

5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F6N2/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMXQYAUGQASQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343473 | |

| Record name | 2,2'-Bipyridine, 5,5'-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142946-80-3 | |

| Record name | 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142946-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bipyridine, 5,5'-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-Bis(trifluoromethyl)-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Setup and Conditions

The reaction employs 2-chloro-5-(trifluoromethyl)pyridine as the starting material, which undergoes homo-coupling in the presence of a nickel catalyst and manganese powder as the terminal reductant. Key parameters include:

| Parameter | Detail |

|---|---|

| Catalyst | Nickel(II) salt (e.g., NiCl₂ or NiBr₂) |

| Reductant | Manganese powder |

| Solvent | Polar aprotic solvents (e.g., DMF, NMP) |

| Temperature | 80–100°C |

| Reaction Time | 24–48 hours |

| Yield | High efficiency (exact yield not reported in available literature) |

This method avoids costly ligands and leverages manganese’s low cost and high reducing capacity, making it industrially viable.

Mechanistic Insights

The reaction proceeds via a nickel-mediated radical mechanism:

- Oxidative Addition : The nickel(0) catalyst undergoes oxidative insertion into the C–Cl bond of 2-chloro-5-(trifluoromethyl)pyridine, forming a nickel(II) intermediate.

- Reductive Elimination : Manganese reduces nickel(II) to nickel(0), facilitating the coupling of two pyridine units.

- Proton Transfer : A final proton transfer step regenerates the catalyst and yields the bipyridine product.

The electron-withdrawing trifluoromethyl groups stabilize the transition state, enhancing coupling efficiency compared to unsubstituted pyridines.

Optimization and Scalability

Solvent and Temperature Effects

Optimal yields are achieved in high-boiling solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at temperatures ≥80°C. Lower temperatures (<60°C) result in incomplete conversion, while higher temperatures (>120°C) promote side reactions such as dehalogenation.

Catalyst Loading and Reductant Stoichiometry

A catalyst loading of 5–10 mol% Ni(II) salt ensures sufficient activity without excessive costs. Manganese is typically used in 2–3 equivalents relative to the substrate to drive the reaction to completion.

Purification and Characterization

Post-reaction workup involves:

- Filtration to remove manganese residues.

- Liquid-Liquid Extraction with ethyl acetate and water.

- Column Chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

The final compound is characterized by: - Melting Point : 129–130°C.

- ¹H/¹⁹F NMR : Distinct aromatic proton signals and CF₃ resonances at δ ~ -60 ppm.

- Mass Spectrometry : Molecular ion peak at m/z 292.18 (C₁₂H₆F₆N₂).

Advantages and Limitations

Advantages

Limitations

- Substrate Specificity : Limited to pyridines with substituents in the 5-position; meta-substituted analogs require alternative routes.

- Halide Requirement : Relies on 2-chloropyridine precursors, necessitating pre-functionalization steps.

Alternative Synthetic Routes (Theoretical Considerations)

While the nickel-catalyzed method dominates current practice, hypothetical alternatives include:

- Ullmann Coupling : Copper-mediated coupling of 2-bromo-5-(trifluoromethyl)pyridine. However, this typically requires higher temperatures and longer reaction times.

- Cross-Coupling Strategies : Palladium-catalyzed Suzuki-Miyaura reactions with boronic acid derivatives. Such methods face challenges due to the instability of CF₃-containing boronic acids.

None of these alternatives have been reported in the literature for 5,5′-dCF₃bpy, underscoring the efficiency of the nickel-based approach.

Industrial Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Post-synthesis purification often utilizes recrystallization from ethanol/water mixtures, achieving >98% purity as required for photocatalytic applications.

化学反应分析

Types of Reactions: 5,5’-Bis(trifluoromethyl)-2,2’-bipyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted bipyridine derivatives.

科学研究应用

5,5’-Bis(trifluoromethyl)-2,2’-bipyridine has a wide range of applications in scientific research:

作用机制

The mechanism by which 5,5’-Bis(trifluoromethyl)-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine core acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic processes, facilitating reactions such as hydrogenation, oxidation, and cross-coupling .

Molecular Targets and Pathways:

Metal Coordination: The compound targets metal ions, forming coordination complexes.

Catalytic Pathways: These complexes can activate substrates and lower the activation energy of chemical reactions, enhancing reaction rates and selectivity.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional versatility of 2,2′-bipyridine derivatives arises from variations in substituent type, position, and electronic effects. Below is a detailed comparison of 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine with analogous compounds:

Table 1: Key Properties of 2,2′-Bipyridine Derivatives

Key Comparative Analysis

Electronic Effects :

- The -CF₃ groups in 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine induce a strong electron-withdrawing effect, lowering the ligand’s π*-orbital energy and stabilizing metal centers in oxidized states. This property enhances photocatalytic efficiency in Ir(III) complexes compared to electron-donating analogs like 5,5′-dimethyl-2,2′-bipyridine .

- In contrast, 5,5′-dimethyl-2,2′-bipyridine (-CH₃) provides electron-donating effects, favoring metal-ligand charge transfer (MLCT) transitions in Ru(II) sensitizers for DSSCs .

Synthetic Methods :

- 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine is synthesized via nickel-catalyzed dimerization of 2-chloro-5-(trifluoromethyl)pyridine or palladium-catalyzed coupling in Cyrene™, a green solvent . These methods contrast with the bromination/quaternization routes used for 5,5′-bis(bromomethyl)-2,2′-bipyridine .

Steric and Conjugative Effects :

- Substituents at the 5,5′ positions (e.g., -CF₃, -CH₃) maintain a linear conjugation pathway, critical for applications in optoelectronics. For example, Pt(II) di-yne complexes with 5,5′-CF₃ substitution exhibit red-shifted absorption spectra compared to 6,6′-substituted analogs due to uninterrupted conjugation .

- 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine, with substituents at the 4,4′ positions, introduces steric hindrance that alters metal coordination geometry, as seen in anti-cancer Pt(II) complexes .

Applications: The -CF₃ derivative excels in photocatalytic hydrogen evolution (e.g., Ir(III) complexes achieve turnover numbers >1,000 ), while 5,5′-bis(bromomethyl)-2,2′-bipyridine serves as a precursor for cationic gemini surfactants with corrosion inhibition properties . Methylthio (-SCH₃) and cyanomethyl (-CH₂CN) derivatives are tailored for niche applications, such as single-molecule electronics and luminescent coordination polymers .

Research Findings and Challenges

- Photocatalysis : 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine-based Ir(III) complexes demonstrate superior hydrogen evolution rates (∼12 mmol h⁻¹ g⁻¹) compared to methyl-substituted analogs due to enhanced electron-withdrawing effects .

- DSSCs : Ru(II) sensitizers with 5,5′-CF₃ substitution achieve power conversion efficiencies of ∼8.2%, outperforming 4,4′-CF₃ analogs (∼6.5%) due to optimized charge-transfer dynamics .

- Synthetic Challenges : Introducing -CF₃ groups requires harsh conditions (e.g., high-temperature Pd/Ni catalysis), whereas methyl or bromomethyl derivatives are more accessible via nucleophilic substitutions .

生物活性

5,5'-Bis(trifluoromethyl)-2,2'-bipyridine (often abbreviated as dCF3bpy) is a bipyridyl ligand characterized by the presence of two trifluoromethyl groups at the 5-position of each pyridine ring. This compound has garnered attention in various fields due to its unique electronic properties and potential biological applications, particularly in catalysis and medicinal chemistry.

- Chemical Formula : C₁₂H₆F₆N₂

- Molecular Weight : 292.18 g/mol

- CAS Number : 142946-80-3

- Synonyms : 5,5′-dCF3bpy, 5,5'-BTFMB

The structure of dCF3bpy features electron-withdrawing trifluoromethyl groups that enhance its coordination capabilities with metal centers, making it valuable in the synthesis of various metal complexes used in photocatalysis and organic transformations .

The biological activity of dCF3bpy primarily stems from its role as a ligand in metal complexes. These complexes can facilitate electron transfer processes and participate in catalytic cycles that influence biological pathways. The coordination of dCF3bpy with transition metals like iridium (Ir) has shown promising results in photocatalytic applications, such as energy conversion and organic synthesis .

Key Mechanisms Include:

- Electron Transfer : The ligand's electron-withdrawing nature enhances the reactivity of the metal center, promoting efficient electron transfer.

- Catalytic Activity : Metal complexes formed with dCF3bpy have been utilized in various catalytic processes, including C-H activation and CO2 reduction .

Biological Studies and Findings

Recent studies have explored the biological implications of dCF3bpy through various experimental approaches:

Anticancer Activity

A study examining the effects of dCF3bpy-containing metal complexes demonstrated significant anticancer properties. The complex [Ir(dFCF3ppy)₂(dCF3bpy)]PF₆ was noted for its ability to inhibit cell proliferation in cancer cell lines such as MCF-7 and HeLa. The IC₅₀ values were found to be approximately 8.47 µM for MCF-7 and 9.22 µM for HeLa cells after 72 hours of treatment .

Table 1: Anticancer Activity of [Ir(dFCF3ppy)₂(dCF3bpy)]PF₆

| Cell Line | IC₅₀ (µM) | Viable Cells (%) at 10 µM (48h) | Viable Cells (%) at 10 µM (72h) |

|---|---|---|---|

| MCF-7 | 8.47 | 16.36 | 8.56 |

| HeLa | 9.22 | 26.38 | 16.33 |

| Jurkat | 4.64 | N/A | N/A |

The growth inhibitory effects were more pronounced with increased incubation time, indicating that the compound's efficacy improves with prolonged exposure.

Mechanistic Insights

Fluorescence-activated cell sorting (FACS) analyses revealed that dCF3bpy complexes significantly alter cell cycle progression in Jurkat cells, suggesting potential mechanisms for inducing apoptosis or cell cycle arrest .

Synthesis and Applications

The synthesis of dCF3bpy is typically achieved through straightforward chemical reactions involving bipyridine derivatives and trifluoromethylating agents. Its applications extend beyond medicinal chemistry into areas such as:

- Photocatalysis : Used in visible-light-mediated organic transformations.

- Dye-Sensitized Solar Cells (DSSCs) : Acts as a building block for semiconductor materials.

常见问题

Q. How do trifluoromethyl groups modulate the ligand’s coordination behavior in transition metal complexes?

- Mechanistic Insight : The electron-withdrawing CF₃ groups enhance ligand field strength, stabilizing low-spin Ru(II) complexes. This improves redox activity in electrocatalysis and photoredox applications .

- Example : Ru(II) complexes with this ligand exhibit blue-shifted absorption bands (λmax ~450 nm) due to ligand-to-metal charge transfer (LMCT) .

Q. What role does this ligand play in designing functional metal-organic frameworks (MOFs)?

- Application : The ligand serves as a dicarboxylic acid precursor (after oxidation) for MOF linkers. For example, UiO-67-DCBPY MOFs incorporate Ru(II) centers for photocatalytic H₂ production .

- Structural Impact : The bipyridine core enables π-stacking interactions, enhancing MOF stability and charge transport .

Q. Are there discrepancies in catalytic performance when using different metal centers with this ligand?

- Case Study :

- Ru(II) Complexes : High electrogenerated chemiluminescence (ECL) efficiency due to reversible redox couples (Ru²⁺/Ru³⁺) .

- Zn(II) Complexes : Lower ECL activity but superior thermal stability (>300°C) in MOFs .

Q. How does the ligand’s structure influence supramolecular assembly in nanotechnology?

- Nanoscale Applications : The bipyridine motif facilitates self-assembled monolayers (SAMs) via thiolate anchoring. For example, 5,5′-bis(mercaptomethyl)-2,2′-bipyridine forms SAMs on Au electrodes for molecular electronics .

Data Contradiction Analysis

Q. Why do reported yields for similar bipyridine derivatives vary across studies?

- Critical Factors :

- Solvent Polarity : Cyrene™ improves solubility of hydrophobic intermediates, reducing side-product formation compared to aqueous/organic biphasic systems .

- Catalyst Loading : Pd(OAc)₂ (5 mol%) vs. Pd/C (10 mol%) alters reaction kinetics and by-product profiles .

Methodological Recommendations

Q. What advanced computational tools aid in crystallographic refinement of metal complexes containing this ligand?

- Software :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。